Product packaging for (3S)-3-phenylpiperazine-2,5-dione(Cat. No.:CAS No. 134521-82-7)

(3S)-3-phenylpiperazine-2,5-dione

Cat. No.: B162699
CAS No.: 134521-82-7
M. Wt: 190.2 g/mol
InChI Key: CVXXCIJNZNETDW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-phenylpiperazine-2,5-dione is a chiral enantiomer of the privileged 2,5-diketopiperazine (DKP) scaffold, a class of cyclic dipeptides known for significant structural diversity and broad bioactivity. The 2,5-diketopiperazine core is the smallest cyclic peptide, valued for its conformational rigidity and superior resistance to enzymatic degradation compared to linear analogues, making it an excellent framework in medicinal chemistry . The specific stereochemistry ((3S)-configuration) and the phenyl substituent at the 3-position are critical features that influence the compound's interactions with biological targets, its physicochemical properties, and its overall research value . Piperazine-2,5-dione derivatives are investigated across numerous therapeutic areas due to their ability to interact with a wide range of biological targets. These compounds have demonstrated notable antitumor potential, with research showing that certain DKP analogues can induce apoptosis and inhibit the growth of various cancer cell lines . In the central nervous system (CNS), structurally related pyrrolidine-2,5-dione and piperazine-2,5-dione derivatives have shown promising anticonvulsant, antidepressant, and antinociceptive (pain-blocking) activities in preclinical models . The mechanism of action for bioactive DKPs is often complex and can involve the inhibition of voltage-gated sodium and calcium channels, antagonism of specific receptors like TRPV1, and the modulation of apoptotic pathways . Furthermore, the piperazine skeleton is a key building block in the development of novel antimycobacterial agents, highlighting the scaffold's relevance in infectious disease research . This compound serves as a versatile and high-value building block for drug discovery and chemical biology. Researchers can utilize it as a core scaffold for the design and synthesis of novel bioactive molecules, or as a chiral precursor in the development of compound libraries. Its inherent properties make it particularly useful for exploring structure-activity relationships (SAR), probing mechanisms of action, and generating new chemical entities with potential applications in oncology, neuroscience, and anti-infective research. Intended Use and Disclaimer: This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B162699 (3S)-3-phenylpiperazine-2,5-dione CAS No. 134521-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134521-82-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

(3S)-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1

InChI Key

CVXXCIJNZNETDW-VIFPVBQESA-N

SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2

Canonical SMILES

C1C(=O)NC(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 3s 3 Phenylpiperazine 2,5 Dione and Analogues

Classical Approaches to Diketopiperazine Core Formation

The foundational methods for constructing the diketopiperazine (DKP) core, a six-membered ring, have traditionally involved the cyclization of linear dipeptide precursors. mdpi.comacs.org These approaches are valued for their directness and the ready availability of starting materials.

Cyclization of Linear Dipeptide Precursors

The most common and direct route to 2,5-diketopiperazines is the intramolecular cyclization of a linear dipeptide. mdpi.combaranlab.org This process involves the formation of a second amide bond to close the ring. The efficiency of this cyclization can be influenced by several factors, including the nature of the amino acid residues, the protecting groups used, and the reaction conditions. google.comnih.gov

The initial step in this sequence is the formation of the linear dipeptide itself. This is a critical step where various amide bond formation techniques are employed. These techniques are designed to couple two amino acids efficiently while minimizing side reactions. nih.govnumberanalytics.com

Key Amide Bond Formation Methods:

MethodDescriptionKey Features
Carbodiimide-mediated coupling Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid of one amino acid, facilitating nucleophilic attack by the amino group of the second amino acid.Widely used, but can lead to racemization and requires removal of urea (B33335) byproducts.
Active ester method The carboxylic acid is converted to a more reactive "active ester" (e.g., N-hydroxysuccinimide or pentafluorophenyl esters) which then readily reacts with the amine.Reduces the risk of racemization compared to carbodiimides. rsc.org
Enzyme-catalyzed formation Enzymes like lipases and proteases can be used to form amide bonds under mild conditions. numberanalytics.comOffers high selectivity and is environmentally friendly. numberanalytics.com

Protecting groups are essential in these syntheses to prevent unwanted side reactions. masterorganicchemistry.com For instance, the N-terminus of one amino acid and the C-terminus of the other are typically protected. Common N-terminal protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while the C-terminus is often protected as a methyl or ethyl ester. google.commasterorganicchemistry.com

In some cases, the cyclization of a linear dipeptide to a diketopiperazine can occur spontaneously, particularly upon removal of the N-terminal protecting group. google.comacs.org This is often observed when the dipeptide ester is subjected to heat or specific solvent conditions. google.com The tendency to cyclize is highly dependent on the dipeptide sequence, with certain amino acid combinations, like those containing proline, showing a greater propensity for spontaneous ring closure. frontiersin.orgmdpi.com Studies have shown that even non-activated linear tripeptides can undergo spontaneous cyclization in certain solvents. researchgate.net The cyclization process is often favored thermodynamically, although the activation energy can be high. frontiersin.org

Microwave-assisted cyclization has emerged as a rapid and efficient method, often performed in water, providing a greener alternative to traditional heating. nih.govnih.gov

Intramolecular Ring-Closing Reactions: N-Alkylation and C-Acylation Approaches

Beyond the classical dipeptide cyclization, alternative strategies involving intramolecular ring-closing reactions have been developed to form the diketopiperazine core. These methods offer different disconnection points for retrosynthetic analysis and can be advantageous for creating more complex or substituted DKP analogs.

One notable approach is the intramolecular N-alkylation of α-haloacetamide derivatives. baranlab.orgacs.org This strategy involves the formation of one of the amide bonds first, followed by an intramolecular nucleophilic substitution to close the ring. A prominent example is the Ugi four-component reaction followed by an intramolecular N-alkylation, which allows for the rapid assembly of diverse diketopiperazine scaffolds. acs.org

Another strategy involves intramolecular C-acylation. While less common for the direct synthesis of the basic DKP ring, variations of this approach exist in the broader context of heterocyclic synthesis. In the context of preventing DKP formation during peptide synthesis, in situ acylation has been used to trap reactive nucleophilic species that would otherwise lead to cyclization. rsc.org

Stereoselective Synthesis of Chiral Diketopiperazines

The biological activity of diketopiperazines is often critically dependent on their stereochemistry. Therefore, controlling the stereocenters during synthesis is of paramount importance.

Utilization of Enantiopure Amino Acid Starting Materials

The most straightforward and widely used method to ensure the stereochemical integrity of the final diketopiperazine is to start with enantiopure amino acids. nih.govchemrxiv.orgrsc.orgnih.govgeorgiasouthern.edu Since the chiral centers of the amino acids are incorporated directly into the DKP ring, their initial stereochemistry dictates the final product's configuration.

For the synthesis of (3S)-3-phenylpiperazine-2,5-dione, this would typically involve coupling (S)-phenylalanine with glycine (B1666218), followed by cyclization. The conditions for both the peptide coupling and the subsequent cyclization must be carefully chosen to avoid racemization, which can be a concern, especially under basic conditions. google.commdpi.com Acid-catalyzed cyclization is often preferred to minimize this risk. google.comjst.go.jp

The synthesis of various chiral diketopiperazines has been successfully achieved using this strategy, leading to a wide array of natural product analogs and medicinally relevant compounds. researchgate.netnih.govnih.govgoogle.com

Asymmetric Catalysis in Diketopiperazine Synthesis

The move beyond classical methods that rely on a limited chiral pool of amino acids has led to the development of innovative catalytic asymmetric syntheses for diketopiperazines. A prominent strategy involves the intramolecular Tsuji–Trost reaction of Ugi adducts, which allows for the construction of spiro-diketopiperazines with high enantioselectivity. mdpi.comnih.govacs.org This approach is notable for its mild reaction conditions and its ability to construct complex, sp3-rich heterocyclic scaffolds in just two steps from readily available starting materials. nih.govresearchgate.net

The process typically begins with a multi-component Ugi reaction to create a linear precursor. This adduct is then subjected to an intramolecular palladium-catalyzed allylic alkylation (the Tsuji–Trost reaction). The choice of a chiral ligand is crucial for inducing asymmetry. Researchers have screened various ligands to optimize enantioselectivity, with phosphine-based chiral ligands often showing success. researchgate.net This catalytic method provides access to a broad range of highly functionalized DKPs with good to excellent enantioselectivity, tolerating a variety of functional groups. nih.govacs.org

Catalyst System Ligand Substrate Type Key Feature Reference
Pd₂(dba)₃Chiral Phosphine Ligands (e.g., L4)Ugi AdductsHigh enantioselectivity in spiro-DKP formation acs.orgresearchgate.net
Pd(PPh₃)₄dppeUgi AdductsEfficient racemic cyclization nih.gov

This table summarizes catalyst systems used in the asymmetric synthesis of diketopiperazines via the Tsuji-Trost reaction.

Control of Stereochemistry in the Formation of this compound

The most direct and common method for controlling the stereochemistry to produce this compound is to start with the naturally occurring amino acid, L-phenylalanine, which possesses the desired (S)-configuration. The chirality of the α-carbon is retained throughout the synthetic sequence.

A typical synthesis involves the formation of a dipeptide, such as L-phenylalanyl-glycine, followed by cyclization. The cyclization is often achieved by heating the dipeptide ester, which leads to spontaneous intramolecular amide bond formation and release of an alcohol. This process generally proceeds with retention of the stereochemistry at the α-carbon.

The key steps for stereochemical control are:

Chiral Starting Material : The use of N-protected L-phenylalanine as the starting material introduces the (S)-chirality.

Peptide Coupling : L-phenylalanine is coupled with a second amino acid ester (e.g., glycine methyl ester) using standard peptide coupling reagents. Care must be taken to minimize racemization during this step, which is a known risk in peptide synthesis.

Cyclization : The resulting dipeptide ester is deprotected and then cyclized, often under thermal conditions or in the presence of a weak base. The cis-amide bond conformation required for cyclization is readily adopted, leading to the formation of the six-membered diketopiperazine ring with the phenyl group in the (S) configuration.

By using enantiomerically pure L-phenylalanine, the synthesis reliably yields the corresponding (3S)-diketopiperazine.

Advanced Synthetic Transformations for Structural Diversification

Functionalization of the Diketopiperazine Ring System

The diketopiperazine scaffold serves as a versatile template for further modification, allowing for the creation of libraries of compounds with diverse properties. Functionalization can occur at several positions on the ring.

N-Alkylation/N-Acylation : The two nitrogen atoms of the DKP ring can be readily alkylated or acylated. For instance, treatment with a base like sodium hydride followed by an alkyl halide introduces substituents onto one or both nitrogens.

C-Functionalization at C3/C6 : The α-carbons (C3 and C6) of the DKP ring are activated by the adjacent carbonyl and nitrogen atoms, making them amenable to deprotonation and subsequent reaction with electrophiles. A common strategy involves bromination of the DKP core, for example at the C3 and C6 positions of sarcosine (B1681465) anhydride, followed by immediate reaction with nucleophiles like indoles to produce complex bis-indolylpiperazine-2,5-diones. nih.gov This demonstrates a powerful method for introducing complex substituents onto the DKP skeleton.

Introduction and Modification of Phenyl Substituents

The phenyl group itself offers another site for diversification. The most straightforward method to introduce a substituted phenyl ring is to begin the synthesis with a correspondingly substituted phenylalanine derivative. nih.gov

Alternatively, direct functionalization of the phenyl ring on a pre-formed 3-phenylpiperazine-2,5-dione scaffold can be achieved using standard aromatic chemistry, provided the conditions are compatible with the DKP ring.

Electrophilic Aromatic Substitution : Reactions such as nitration or halogenation can introduce functional groups onto the phenyl ring. lumenlearning.com These reactions typically require a Lewis acid or strong Brønsted acid catalyst, and reaction conditions must be carefully selected to avoid degradation of the DKP core.

Palladium-Catalyzed Cross-Coupling : If a halogenated phenyl group is present (e.g., starting from p-bromo-L-phenylalanine), palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings can be employed. nih.gov These reactions are powerful tools for creating carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl substituents onto the phenyl ring. acs.orgacs.org

Preparation of Unsaturated (Ylidene) Diketopiperazine Derivatives

The synthesis of unsaturated diketopiperazines, specifically those containing an exocyclic double bond at the C3 or C6 position (known as ylidene derivatives), introduces conformational rigidity and offers new vectors for chemical diversity. A common method for their preparation is the aldol (B89426) condensation between a diketopiperazine and an aldehyde.

For example, the synthesis of 3-trans-benzylidenepiperazine-2,5-diones can be achieved by treating N-(chloroacetyl)phenylalanine with an amine like methylamine. rsc.org Another route involves the cyclization of (N-acetyldehydrophenylalanyl)-sarcosine with acetic anhydride, which also yields the benzylidene product. rsc.org These methods capitalize on the reactivity of the α-methylene groups of the DKP ring, which can be condensed with aldehydes to form the corresponding ylidene derivatives.

Multi-Component Reactions for Diketopiperazine Scaffold Assembly

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), are highly efficient for rapidly assembling complex molecular scaffolds like diketopiperazines from simple starting materials. researchgate.netorganic-chemistry.org This strategy offers significant advantages in terms of step economy and the ability to generate diverse libraries of compounds.

A common approach involves an Ugi reaction between an amine, an aldehyde, a carboxylic acid, and an isocyanide. mdpi.com To form a DKP, one of the components must contain a second functional group that can participate in a subsequent cyclization step. For instance, using an α-amino acid as the acid component or chloroacetic acid allows for the formation of a linear Ugi adduct that is primed for cyclization. organic-chemistry.org

A one-pot synthesis of 2,5-DKPs can be achieved via a Ugi-4CR followed by a base-induced SN2-cyclization. mdpi.com This method works well with both aromatic and aliphatic aldehydes. mdpi.com

MCR Strategy Components Post-MCR Transformation Key Advantage Reference
Ugi 4-CRAldehyde, Amine, Chloroacetic Acid, IsocyanideBase-induced SN2 cyclizationOne-pot synthesis, good yields mdpi.comorganic-chemistry.org
Ugi 4-CRDipeptide, Aldehyde, Isocyanide-Direct formation of DKP derivatives organic-chemistry.org
Ugi 5-center-4-CRN-Boc-α-amino aldehyde, α-amino acid, Isocyanide, MeOHDeprotection/cyclizationAccess to rigid, complex heterocyclic scaffolds nih.gov

This table outlines various multi-component reaction strategies for the synthesis of diketopiperazine scaffolds.

Structure Activity Relationship Sar Studies and Molecular Design of Diketopiperazine Derivatives

The biological activity of diketopiperazine derivatives is intricately linked to their three-dimensional structure. The conformation of the central ring and the spatial orientation of its substituents dictate how these molecules interact with biological targets.

Conformational Analysis and Stereochemical Influence on Molecular Recognition

The conformation of the diketopiperazine ring and the stereochemistry of its substituents are critical determinants of molecular recognition and biological activity. The rigid six-membered ring can adopt various conformations, with the boat-shaped form being particularly significant, especially when an aromatic group is present. nih.gov

Impact of Chiral Centers on Diketopiperazine Conformation and Activity

The relative orientation of substituents, described as cis or trans, arises from the stereochemistry of the precursor amino acids. For instance, in cyclo-(Phe-Pro), the chemical shifts of the α-protons on the phenylalanine and proline residues in NMR spectra can distinguish between cis and trans isomers. mdpi.com Specifically, the α-proton of the proline moiety shows a distinct chemical shift at 4.07 ppm for the cis isomer compared to 2.60 ppm for the trans isomer. mdpi.com

Studies have shown a stereochemical bias in the biological activity of DKPs, with DD-stereoisomers often exhibiting more potent antibiotic properties. wikipedia.org Furthermore, the stereochemistry influences the stability of different conformations. In diketopiperazines formed from proline and an aromatic amino acid, the cyclo(D-Pro-L-Xxx) diastereomer is often more stable than the cyclo(L-Pro-L-Xxx) form. nih.gov This stability is attributed to stronger CH-π interactions in the cyclo(D-Pro-L-Xxx) configuration. nih.gov The ability to selectively create or alter these stereogenic centers, for example through photochemical deracemization, is a key strategy in medicinal chemistry. researchgate.net

Interactive Table 1: 1H NMR Chemical Shifts (ppm) for Distinguishing Cyclo-(Phe-Pro) Isomers

Proton cis-cyclo-(L-Phe-L-Pro) trans-cyclo-(D-Phe-L-Pro)

Source: Adapted from reference mdpi.com. This table illustrates how NMR spectroscopy can differentiate between stereoisomers based on the chemical environment of specific protons.

Role of the Phenyl Substituent in Molecular Interactions

The phenyl group at the 3-position, as seen in (3S)-3-phenylpiperazine-2,5-dione, plays a crucial role in molecular interactions, primarily through non-covalent forces that stabilize specific conformations. When a diketopiperazine contains an aromatic group derived from an amino acid like phenylalanine, the ring tends to adopt a folded, boat-shaped conformation. nih.gov

This folding is stabilized by an intramolecular dipole-induced dipole interaction between the electron-rich π system of the phenyl ring and the polar amide bonds of the diketopiperazine core. nih.gov This interaction, often referred to as a CH-π interaction, involves the aromatic ring folding back over the piperazine-2,5-dione ring. nih.govnih.gov This conformational preference is energetically favorable and can enhance the stability of the transition state in chemical reactions, thereby influencing reaction kinetics. nih.gov The presence of the aromatic ring, as opposed to a non-aromatic but similarly sized group like cyclohexylalanine, has been shown to favor dissociation kinetics in peptide cleavage that proceeds via a DKP intermediate. nih.gov

Pharmacophore Elucidation and Structural Features Critical for Biological Activity

The piperazine-2,5-dione ring is widely recognized as a critical pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govnih.gov The rigid structure of the DKP ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov

Key structural features that contribute to the biological activity of DKP derivatives include:

The DKP Ring: This core provides a stable scaffold with multiple hydrogen bond donors (N-H) and acceptors (C=O), enabling diverse interactions with receptors. researchgate.net

Substituents: The nature, stereochemistry, and orientation of the substituents at the C3 and C6 positions are paramount. Proline-containing DKPs are notably overrepresented among biologically active natural products. wikipedia.org

Bridging Elements: In more complex derivatives, such as bisindole diketopiperazines, the presence of a sulfide (B99878) bridge can be a critical factor for cytotoxic activity. acs.org

Chirality: As discussed previously, the specific stereoconfiguration (e.g., LL, LD, DD) is often crucial for activity. wikipedia.orgnih.gov

These features combine to create a three-dimensional shape that can interact with high specificity with enzyme active sites or other biological receptors. researchgate.net

Design Principles for Modulating Biological Activities of Diketopiperazine-based Scaffolds

The diketopiperazine scaffold is a versatile platform for designing new therapeutic agents. Its biological activity can be fine-tuned by applying specific design principles that modify its structure. chapman.edu

Rational Modification of the Piperazine-2,5-dione Ring

The piperazine-2,5-dione ring itself is amenable to various chemical modifications to modulate activity and pharmacokinetic properties. nih.gov Key strategies include:

N-Alkylation: The nitrogen atoms of the amide bonds can be alkylated, which can alter the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability. wikipedia.org

C-Functionalization: The carbon atoms at positions C3 and C6 are primary sites for introducing diversity. This can be achieved through methods like the alkylation of enolates or by condensing aldehydes with the DKP core to form benzylidene derivatives. csu.edu.auwikipedia.organu.edu.au

Reduction of Carbonyls: The two carbonyl groups can be reduced, for example with lithium aluminium hydride, to yield the corresponding chiral piperazines. wikipedia.org This dramatically changes the shape and electronic properties of the scaffold, moving from a planar amide system to a more flexible amine structure.

These modifications allow for the systematic exploration of the chemical space around the DKP core to optimize biological activity.

Exploration of Substituent Effects at the 3-Position

The substituent at the C3 position (and C6) is a primary determinant of a DKP's biological profile. By systematically varying this substituent, medicinal chemists can probe the requirements for target binding and optimize activity.

Research has shown that introducing different benzylidene groups at the 3- and 6-positions leads to derivatives with varying biological activities, such as antiviral properties against the H1N1 influenza virus. nih.govresearchgate.net For example, compounds like (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione have demonstrated modest antiviral activity. nih.gov The electronic properties and steric bulk of the substituent are critical. For instance, studies on other heterocyclic scaffolds have shown that having two chlorine atoms on a phenylpiperazine substituent results in a stronger cytotoxic effect compared to a fluorine or trifluoromethyl substituent. nih.gov This highlights the importance of the electronic nature of the substituents.

The synthesis of 3,6-diunsaturated 2,5-diketopiperazines has also been explored as a strategy to create novel compounds with anticancer activity. mdpi.com The functionalization at these positions is sensitive to both polar and steric effects, allowing for fine-tuning of the molecule's properties. wikipedia.org

Interactive Table 2: Biological Activity of Selected Diketopiperazine Derivatives

Compound Substituents Biological Activity IC50 (µM)
3 (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidene Anti-influenza A (H1N1) 41.5 ± 4.5
6 (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Anti-influenza A (H1N1) 28.9 ± 2.2

| 7 | (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione | Anti-influenza A (H1N1) | 6.8 ± 1.5 |

Source: Adapted from reference nih.gov. This table shows how modifications to the substituents at the 3- and 6-positions of the piperazine-2,5-dione ring can modulate antiviral activity.

Computational Chemistry and Molecular Modeling in Diketopiperazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional and electronic structure of diketopiperazines. osi.lv These calculations can predict the conformational preferences of the diketopiperazine ring, which can exist in various forms, including boat and planar conformations. baranlab.org The relative energies of these conformers can be determined, with studies showing that the boat conformation is often lower in energy, though the energy difference can be small and influenced by the surrounding environment. baranlab.org

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of quantum chemical calculations. This information is vital for predicting the reactivity of the molecule, including its susceptibility to nucleophilic or electrophilic attack. osi.lv For instance, the reactivity of nitropyrazoles, a related class of heterocyclic compounds, has been successfully studied using DFT, providing insights into their reaction mechanisms. osi.lv Similar approaches can be applied to (3S)-3-phenylpiperazine-2,5-dione to understand its chemical behavior.

Furthermore, vibrational spectra, such as those obtained from vibrational circular dichroism (VCD), can be interpreted and supported by quantum chemical calculations. nih.gov This combination of experimental and computational techniques allows for a detailed understanding of the molecular structure, including the formation of intermolecular interactions like hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of diketopiperazines and their complexes. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govumich.edu MD simulations have been successfully used to study the conformational flexibility of enzymes that interact with diketopiperazines, revealing how protein dynamics can influence selectivity in chemical reactions. nih.govnih.govresearchgate.net

In the context of this compound, MD simulations can be used to:

Sample a wide range of possible conformations of the molecule in different environments (e.g., in solution or bound to a protein).

Assess the relative stability of different conformations and the energy barriers between them.

Understand how the phenyl substituent influences the flexibility and preferred conformation of the piperazine-2,5-dione core.

Investigate the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules or a biological target. umich.edu

By providing insights into the dynamic behavior of the molecule, MD simulations complement the static picture provided by quantum chemical calculations and experimental structures. umich.eduucla.edu

Ligand-Target Docking Studies for Understanding Binding Interactions

Ligand-target docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor or enzyme. nih.govnih.govscilit.com This method is widely used in drug discovery to identify potential drug candidates and to understand the molecular basis of their activity. nih.govresearchgate.net For diketopiperazines, docking studies have been employed to investigate their interactions with various biological targets, including histone deacetylase 8 (HDAC8) and the kappa-opioid receptor (KOR). nih.govnih.gov

In a typical docking study, a three-dimensional model of the target protein is used, and the ligand, in this case this compound, is placed into the binding site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. researchgate.net

These studies can reveal key binding interactions, such as:

Hydrogen bonds: The formation of hydrogen bonds between the ligand and the protein is a crucial factor in binding affinity. nih.gov

Hydrophobic interactions: The phenyl group of this compound can participate in hydrophobic interactions with nonpolar residues in the binding pocket.

Stereochemistry: The stereochemistry of the ligand can have a significant impact on its binding mode and affinity. nih.gov

Docking studies can also be used to guide the design of new diketopiperazine derivatives with improved binding properties. nih.gov

Chemoinformatics and Virtual Screening Approaches for Diketopiperazine Discovery

Chemoinformatics and virtual screening are powerful computational tools used to accelerate the discovery of new bioactive compounds. mdpi.comresearchgate.net These approaches involve the analysis and screening of large chemical databases to identify molecules with desired properties. nih.govnih.gov

Chemoinformatics encompasses a wide range of methods for analyzing chemical data, including the calculation of molecular descriptors, the assessment of drug-likeness, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.commarquette.edu These methods can be used to filter large compound libraries and prioritize molecules for further investigation.

Virtual screening involves the use of computational methods, such as docking, to screen large numbers of compounds against a biological target. nih.govuni-marburg.de This allows for the rapid identification of potential hits, which can then be tested experimentally. Virtual screening can be particularly useful for exploring the vast chemical space of diketopiperazines, which can be readily synthesized with a wide variety of substituents. researchgate.net

The general workflow for a virtual screening campaign to discover new diketopiperazines might involve:

Library Generation: Creating a virtual library of diketopiperazine derivatives with diverse chemical structures. uni-marburg.de

Filtering: Applying chemoinformatic filters to remove compounds with undesirable properties (e.g., poor drug-likeness).

Docking: Docking the remaining compounds into the binding site of a target protein.

Ranking and Selection: Ranking the compounds based on their docking scores and selecting a subset for experimental testing.

These computational approaches have the potential to significantly streamline the process of discovering new diketopiperazine-based therapeutic agents. nih.gov

Academic and Research Applications of Diketopiperazine Derivatives

Diketopiperazines as Molecular Scaffolds in Organic Synthesis

The inherent structural features of diketopiperazines, such as defined stereochemistry and multiple sites for chemical modification, make them valuable scaffolds for the rational design of new molecules. nih.gov

Building Blocks for More Complex Molecules

Diketopiperazines serve as crucial starting points for synthesizing more intricate molecular architectures. acs.org Their rigid structure provides a reliable foundation upon which to build, and they are often used in the synthesis of natural products and their analogs. acs.org For instance, the DKP core is a key precursor for creating spiro[benzofuran-2(3H)-2'-piperzine]-3',6'-dione, a foundational skeleton for compounds like aspirochlorine. mdpi.com

Researchers have developed methods to selectively functionalize the DKP scaffold, creating diverse molecular chains oriented in specific spatial directions. researchgate.net One strategy involves the condensation of piperazine-2,5-dione with various aldehydes to create both symmetrical and unsymmetrical bis-arylidene derivatives, which can be further modified. mdpi.comresearchgate.netanu.edu.au Another approach uses a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization to produce functionalized DKPs in high yields without needing to purify intermediates. organic-chemistry.orgacs.org These strategies highlight the utility of the DKP framework as a customizable platform for accessing complex and novel chemical entities. researchgate.net

Ligands in Coordination Chemistry

The diketopiperazine structure, with its multiple hydrogen bond donors and acceptors, is well-suited for acting as a ligand in coordination chemistry. nih.gov While specific studies on the coordination chemistry of (3S)-3-phenylpiperazine-2,5-dione are not extensively detailed in the provided results, the general class of DKPs has been explored for this purpose.

Research has shown that diketopiperazine-containing compounds can act as selective ligands for biological targets like the kappa opioid receptor (KOR). nih.gov In these studies, the DKP moiety is part of a larger molecular structure, and modifications to the substituents on the DKP ring were found to be critical for binding affinity. nih.gov The benzyl (B1604629) group, in particular, plays a significant role in determining the binding profile. nih.gov This demonstrates the potential of DKP scaffolds, including phenyl-substituted variants, to be engineered as specific ligands for metal ions or biological receptors, forming the basis for new therapeutic agents or probes. nih.govnih.gov

Roles in Chemical Processes and Materials Science

The unique structural and chemical properties of diketopiperazines have led to their application in catalysis and the development of advanced functional materials.

Integration into Novel Functional Materials

The propensity of diketopiperazines to self-assemble through hydrogen bonding makes them excellent building blocks for supramolecular chemistry and functional materials. ebrary.net Their rigid, planar structure, combined with multiple hydrogen-bonding sites, allows them to form well-ordered structures like tapes and layers. ebrary.netnih.gov

This self-assembly behavior has been harnessed to create novel materials:

Hydrogels and Organogels: Certain DKP derivatives can form gels in water or organic solvents. ebrary.netmdpi.com These soft materials have potential applications as drug delivery systems or thermo-responsive materials. ebrary.net For instance, diketopyrrolopyrroles functionalized with amino acids can form hydrogels via a pH trigger, creating a fibrous network. rsc.org

Polymers: Diketopiperazines can be used as monomers to synthesize polyamides, including poly(amino acids). nih.govwhiterose.ac.uk These DKP-based polymers can self-assemble into various morphologies, such as nanoparticles, ellipsoids, and hollow particles, depending on the solvent system. nih.gov This offers a sustainable and versatile route to biocompatible and biodegradable polymers for applications like drug delivery. whiterose.ac.uk

Conjugated Systems: Arylidene derivatives of piperazine-2,5-dione have been synthesized to create new conjugated systems. mdpi.comresearchgate.net Introducing donor-acceptor substituents can lead to deeply colored compounds, suggesting their potential use as novel dyestuffs. mdpi.comresearchgate.net

Synthetic Biology Approaches for Combinatorial Library Generation

Synthetic biology offers powerful tools to generate large, diverse libraries of diketopiperazines for drug discovery and basic research. nih.gov Microorganisms naturally produce a vast array of DKP structures using enzymes as synthetic tools. rsc.org Researchers are now harnessing these biological systems to create combinatorial libraries.

The two primary enzyme families responsible for DKP biosynthesis are nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgnih.gov CDPSs, which use aminoacyl-tRNAs as substrates, are particularly promising for synthetic biology applications. rsc.orgnih.gov Their genes are often found in biosynthetic gene clusters alongside "tailoring" enzymes like oxidoreductases, P450s, and methyltransferases. rsc.orgnih.gov These enzymes modify the basic DKP scaffold, creating a wide diversity of chemical structures. rsc.orgnih.gov

By heterologously expressing these gene clusters in host organisms like E. coli or Aspergillus nidulans, scientists can produce novel DKPs. mdpi.comcea.fr This approach allows for the generation of DKP libraries by mixing and matching different CDPS and tailoring enzymes. rsc.orgnih.gov For example, researchers have successfully characterized cyclodipeptide oxidases to produce dehydrogenated DKPs, which are precursors to bioactive molecules. cea.fr Furthermore, flow chemistry platforms are being adapted to rapidly synthesize hyperdiverse combinatorial libraries of polyamide-based molecules, including those derived from DKP building blocks, in a fraction of the time required by traditional methods. chemrxiv.org These synthetic biology and high-throughput chemistry strategies are dramatically expanding the accessible chemical space of diketopiperazine derivatives. rsc.orgchemrxiv.org

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